Critical Micelle Concentration (CMC) Reduction via EO Chain Length in Phenyl Ethoxylate Homologs
For nonionic surfactants with a fixed hydrophobic group, increasing the hydrophilic ethylene oxide (EO) chain length raises the critical micelle concentration (CMC). In the polyoxyethylene nonyl phenyl ether series, extending the EO chain from 5 to 40 units increases the CMC, directly influencing micelle formation thermodynamics [1][2]. Applying this class-level inference, Hexaethylene glycol monophenyl ether (EO6) is expected to exhibit a CMC that is higher than its penta-EO homolog (EO5) but lower than longer-chain variants (e.g., EO7–10), positioning it within a tunable window for applications requiring balanced micellization behavior.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | Not directly reported; predicted based on structure-activity relationships [3] |
| Comparator Or Baseline | Polyoxyethylene(n) nonyl phenyl ethers (NPEn): n=5 vs. n=40 |
| Quantified Difference | CMC increases with increasing EO chain length (qualitative trend) |
| Conditions | Aqueous solution, 298 K, determined by density and sound velocity analysis |
Why This Matters
Knowledge of CMC trends enables formulators to select the appropriate EO chain length to control micelle formation, affecting detergent efficiency, drug solubilization, and emulsion stability.
- [1] Scilit. On the Connection between the Complexation and Aggregation Thermodynamics of Oxyethylene Nonionic Surfactants. View Source
- [2] Wang Y, et al. Microcalorimetric Study on Micellization of Nonionic Surfactants with a Benzene Ring or Adamantane in Their Hydrophobic Chains. Academia.edu. View Source
- [3] Jalali-Heravi M, Konouz E. Use of Quantitative Structure Activity Relationships in Prediction of CMC of Nonionic Surfactants. Quant Struct-Act Relat. 2000;19:135-141. View Source
